2,5-Dihydroxybenzoic acid sodium

Beschreibung

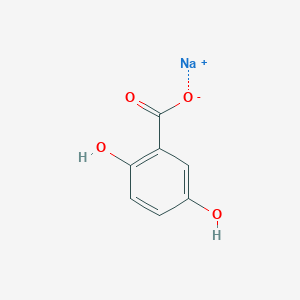

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

4955-90-2 |

|---|---|

Molekularformel |

C7H6NaO4 |

Molekulargewicht |

177.11 g/mol |

IUPAC-Name |

sodium;2,5-dihydroxybenzoate |

InChI |

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11); |

InChI-Schlüssel |

MQRZBXFDUSHBHI-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1O)C(=O)O)O.[Na] |

Andere CAS-Nummern |

106120-03-0 4955-90-2 |

Verwandte CAS-Nummern |

490-79-9 (Parent) |

Synonyme |

2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate; 5-Hydroxysalycylic Acid Sodium Salt Hydrate; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxybenzoic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxybenzoic acid sodium salt, also widely known as sodium gentisate, is a sodium salt of gentisic acid. Gentisic acid is a dihydroxybenzoic acid and a minor metabolite of aspirin. This compound and its parent acid have garnered significant interest in the pharmaceutical and research fields due to their analgesic, anti-inflammatory, and antioxidant properties[1][2]. This technical guide provides a comprehensive overview of the core chemical properties of this compound salt, intended to support research, development, and quality control activities.

Chemical and Physical Properties

This compound salt is typically available as a white to off-white or light beige crystalline powder[1][2]. It is known to exist in both anhydrous and hydrated forms[3]. The properties of the anhydrous form are summarized below.

General Properties

| Property | Value | Source |

| Chemical Name | Sodium 2,5-dihydroxybenzoate | [4] |

| Synonyms | Sodium gentisate, Gentisic acid sodium salt, 5-Hydroxysalicylate sodium | [1][4] |

| CAS Number | 4955-90-2 | [1][4] |

| Molecular Formula | C₇H₅NaO₄ | [4] |

| Molecular Weight | 176.10 g/mol | [4] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | >220 °C (decomposes) | [1] |

| pKa (of parent acid) | 2.97 | [5] |

| Solubility | Soluble in water and methanol. Soluble in DMSO. | [1][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

Stability and Storage

This compound salt is generally stable under normal laboratory conditions[7]. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place[6]. The parent compound, 2,5-dihydroxybenzoic acid, has been shown to be stable upon heating to its melting point[3][8].

Standard photostability testing, following ICH guideline Q1B, should be conducted to fully characterize the material's sensitivity to light[9]. This involves exposing the substance to a light source that produces a combination of visible and ultraviolet (UV) light.

Experimental Protocols

Synthesis of this compound Salt

The synthesis of this compound salt is typically achieved through the carboxylation of hydroquinone (B1673460) via the Kolbe-Schmitt reaction to form 2,5-dihydroxybenzoic acid, followed by neutralization with a sodium base.

Materials:

-

Hydroquinone

-

Potassium bicarbonate

-

Carbon dioxide

-

Sulfuric acid

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Carboxylation of Hydroquinone:

-

In a high-pressure autoclave, a mixture of hydroquinone and potassium bicarbonate in water is heated.

-

Carbon dioxide is introduced into the autoclave, and the reaction is carried out at elevated temperature and pressure.

-

-

Isolation of 2,5-Dihydroxybenzoic Acid:

-

After the reaction is complete, the mixture is cooled, and the pressure is released.

-

The reaction mixture is acidified with sulfuric acid to precipitate the crude 2,5-dihydroxybenzoic acid.

-

The precipitate is collected by filtration and washed with cold water.

-

The crude product can be purified by recrystallization from hot water.

-

-

Formation of the Sodium Salt:

-

The purified 2,5-dihydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol.

-

A stoichiometric amount of sodium hydroxide, dissolved in water or ethanol, is added dropwise to the solution of the acid with stirring.

-

The resulting solution is stirred for a period to ensure complete neutralization.

-

The solvent is then removed under reduced pressure to yield this compound salt.

-

The final product can be dried in a vacuum oven.

-

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and concentration of this compound salt can be determined by reverse-phase HPLC. The following is a general method that can be adapted and validated for specific applications.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point is a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[1][10][11][12].

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of 2,5-dihydroxybenzoic acid (e.g., around 255 nm or 296 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of this compound salt reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound salt and dissolve it in the mobile phase or a suitable solvent to a known volume.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area of the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Calculate the concentration of this compound salt in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathway and Mechanism of Action

The parent compound, gentisic acid, is a known antioxidant. Its mechanism of action involves the scavenging of free radicals and the modulation of cellular antioxidant pathways, such as the Nrf2 signaling pathway.

Antioxidant Activity via the Nrf2 Signaling Pathway

Gentisic acid has been shown to upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins[5][13][14][15]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like gentisic acid, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Caption: Nrf2 signaling pathway activated by Gentisic Acid.

Experimental Workflow: Purity Analysis by HPLC

The following diagram illustrates a typical workflow for determining the purity of a this compound salt sample using HPLC.

Caption: Experimental workflow for HPLC analysis.

References

- 1. Sodium gentisate | 4955-90-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Gentisate Hydrate | C7H7NaO5 | CID 43835012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound salt hydrate (4955-90-2) at Nordmann - nordmann.global [nordmann.global]

- 6. This compound Salt 4955-90-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Sodium Gentisate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pschemicals.com [pschemicals.com]

- 12. biosynth.com [biosynth.com]

- 13. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 14. calpaclab.com [calpaclab.com]

- 15. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2,5-Dihydroxybenzoic Acid Sodium Salt

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2,5-dihydroxybenzoic acid (2,5-DHB) sodium salt, a compound of significant interest for researchers, scientists, and professionals in drug development. This document details the core chemical principles, experimental protocols, and data related to its preparation.

Introduction

2,5-Dihydroxybenzoic acid (gentisic acid) and its salts are valuable compounds in various scientific applications. The sodium salt of 2,5-DHB is particularly noted for its use as an intermediate in pharmaceutical synthesis and as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2][3] Its enhanced solubility in water compared to the free acid makes it a versatile reagent.[2] This guide will focus on the primary synthesis route via the Kolbe-Schmitt reaction and subsequent purification strategies.

Synthesis of 2,5-Dihydroxybenzoic Acid

The industrial production of 2,5-dihydroxybenzoic acid is primarily achieved through the carboxylation of hydroquinone (B1673460) in a process known as the Kolbe-Schmitt reaction.[1][4]

Underlying Chemistry: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion by carbon dioxide under elevated temperature and pressure. In the case of 2,5-dihydroxybenzoic acid synthesis, hydroquinone is the starting phenol. The reaction proceeds by forming the phenoxide in situ, which then acts as a nucleophile to attack the electrophilic carbon of CO2.

A general workflow for the synthesis process is outlined below:

Experimental Protocol: Synthesis of 2,5-Dihydroxybenzoic Acid

The following protocol is a synthesized procedure based on the principles described in the literature for the Kolbe-Schmitt reaction of hydroquinone.[5]

Materials:

-

Hydroquinone

-

Sodium bicarbonate

-

Carbon dioxide

-

Butanol (optional, as a liquid medium)

-

Water

-

Hydrochloric acid (for acidification)

Equipment:

-

High-pressure autoclave

-

Stirring mechanism

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine hydroquinone and sodium bicarbonate in a suitable liquid medium, such as water or a butanol-water mixture.

-

Carboxylation: Seal the autoclave and introduce carbon dioxide to a pressure exceeding 200 pounds per square inch.

-

Heating: Heat the reaction mixture to a temperature in the range of 150°C to 180°C with continuous stirring. Maintain these conditions for a sufficient time to ensure the completion of the carboxylation reaction.

-

Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

-

Acidification: Transfer the reaction mixture to a separate vessel. Acidify the mixture with hydrochloric acid to precipitate the crude 2,5-dihydroxybenzoic acid.

-

Isolation: Collect the crude product by filtration and wash with cold water to remove inorganic salts and other water-soluble impurities.

Conversion to Sodium Salt and Purification

The crude 2,5-dihydroxybenzoic acid is subsequently converted to its sodium salt and purified.

Neutralization to Form the Sodium Salt

The acidic form of 2,5-DHB is neutralized with a sodium base to yield the sodium salt.

Experimental Protocol: Neutralization

Materials:

-

Crude 2,5-dihydroxybenzoic acid

-

Sodium hydroxide solution (e.g., 1 M)

-

Deionized water

Procedure:

-

Dissolution: Suspend the crude 2,5-dihydroxybenzoic acid in deionized water.

-

Neutralization: Slowly add a sodium hydroxide solution while stirring until the acid is completely dissolved and the pH of the solution is neutral to slightly basic.

-

Solution of Crude Salt: The resulting solution contains the crude 2,5-dihydroxybenzoic acid sodium salt.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of 2,5-DHB Sodium Salt

This protocol is adapted from general recrystallization procedures for benzoic acid and related phenolic compounds.[6][7]

Materials:

-

Crude 2,5-DHB sodium salt solution

-

Suitable recrystallization solvent (e.g., water, ethanol-water mixture)

-

Activated charcoal (optional)

Procedure:

-

Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system in which the 2,5-DHB sodium salt is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Water is a likely candidate given the ionic nature of the salt.

-

Dissolution: Heat the crude salt solution to near boiling and add a minimal amount of additional hot solvent if necessary to ensure complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

-

Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the purified salt.

-

Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

A logical workflow for the purification process is depicted below:

Quantitative Data

Quantitative data for the synthesis and purification of 2,5-DHB sodium salt can vary depending on the specific reaction conditions and scale. The following table summarizes typical parameters and expected outcomes based on related processes.

| Parameter | Value/Range | Reference/Comment |

| Synthesis | ||

| Reactant Ratio (Hydroquinone:NaHCO3) | Stoichiometric or slight excess of bicarbonate | Based on general chemical principles |

| Reaction Temperature | 150 - 180 °C | [5] |

| Reaction Pressure | > 200 psi | [5] |

| Typical Yield (Crude Acid) | Not specified, but commercially viable | [5] |

| Purification | ||

| Purity (HPLC) | > 98.0% | A common purity level for commercial products.[8] |

| Melting Point (Free Acid) | ~205 °C | [1] |

Conclusion

The synthesis of this compound salt is a well-established process rooted in the Kolbe-Schmitt reaction. Subsequent neutralization and purification by recrystallization are critical steps to obtain a high-purity product suitable for pharmaceutical and analytical applications. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals working with this important chemical compound. Careful control of reaction parameters and purification techniques is essential for achieving high yields and purity.

References

- 1. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]

- 2. This compound salt hydrate (4955-90-2) at Nordmann - nordmann.global [nordmann.global]

- 3. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gentisic acid - Wikipedia [en.wikipedia.org]

- 5. US2547241A - Gentisic acid and its alkali metal and ammonium salts - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. This compound Salt 4955-90-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profile of 2,5-Dihydroxybenzoic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-dihydroxybenzoic acid sodium salt. Due to the limited availability of direct spectroscopic data for the sodium salt, this document presents the detailed spectroscopic analysis of the parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), and outlines the anticipated spectral changes upon formation of the sodium salt. This guide also includes detailed experimental protocols and a workflow for its application in mass spectrometry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-dihydroxybenzoic acid. The expected shifts for the sodium salt are also discussed.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-dihydroxybenzoic acid is characterized by the vibrational modes of its hydroxyl, carboxylic acid, and aromatic functionalities.

Table 1: FTIR Data for 2,5-Dihydroxybenzoic Acid

| Frequency (cm⁻¹) | Assignment |

| 3000-3500 (broad) | O-H stretching (phenolic and carboxylic acid) |

| 2500-3300 (very broad) | O-H stretching (carboxylic acid dimer) |

| ~1650 | C=O stretching (carboxylic acid) |

| ~1600, 1470 | C=C stretching (aromatic ring) |

| ~1200-1300 | C-O stretching (acid/phenol) and O-H bending |

Expected Changes for the Sodium Salt: Upon formation of the sodium salt, the carboxylic acid is deprotonated to a carboxylate anion. This leads to significant changes in the IR spectrum:

-

The broad O-H stretching band of the carboxylic acid dimer (2500-3300 cm⁻¹) will disappear.

-

The C=O stretching frequency of the carboxylic acid (around 1650 cm⁻¹) will be replaced by two distinct bands for the carboxylate anion: an asymmetric stretching band (around 1550-1610 cm⁻¹) and a symmetric stretching band (around 1300-1420 cm⁻¹).

-

The phenolic O-H stretching bands will remain, although their positions may be slightly shifted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: ¹H NMR Data for 2,5-Dihydroxybenzoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.21 | d | H-6 |

| ~7.09 | dd | H-4 |

| ~6.99 | d | H-3 |

| 10-12 (broad) | s | -COOH |

| 8-10 (broad) | s | Ar-OH |

Note: Chemical shifts are dependent on the solvent used. The data presented is a representative compilation from various sources.

Expected Changes for the Sodium Salt:

-

The acidic proton signal of the carboxylic acid (-COOH) will disappear upon deprotonation.

-

The chemical shifts of the aromatic protons (H-3, H-4, and H-6) are expected to experience slight upfield or downfield shifts due to the change in the electronic nature of the carboxylate group compared to the carboxylic acid.

Table 3: ¹³C NMR Data for 2,5-Dihydroxybenzoic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~172.7 | C-7 (C=O) |

| ~154.5 | C-2 (C-OH) |

| ~148.8 | C-5 (C-OH) |

| ~124.7 | C-4 |

| ~118.7 | C-6 |

| ~116.2 | C-3 |

| ~113.8 | C-1 |

Note: Chemical shifts are dependent on the solvent used.

Expected Changes for the Sodium Salt:

-

The chemical shift of the carboxylate carbon (C-7) will likely shift to a slightly different value compared to the carboxylic acid carbon.

-

The chemical shifts of the aromatic carbons may also be slightly affected by the deprotonation of the carboxylic acid.

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data for 2,5-Dihydroxybenzoic Acid

| λmax (nm) | Solvent/Conditions |

| 214, 236, 334 | Acidic mobile phase[1][2] |

Expected Changes for the Sodium Salt: The absorption maxima may experience a slight shift (typically a bathochromic or red shift) upon deprotonation of the carboxylic acid, as this can affect the electronic distribution in the aromatic system. The pH of the solution will significantly influence the UV-Vis spectrum.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of the sample.

Methodology (for solid samples):

-

Sample Preparation: The spectrum for the sodium salt can be obtained using a KBr wafer or pellet.[3]

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

UV-Vis Spectroscopy Protocol

Objective: To determine the wavelengths of maximum absorption.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., water, ethanol, or an appropriate buffer). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Scan the sample over a desired wavelength range (e.g., 200-800 nm).

-

The instrument will record the absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are then identified from the spectrum.[1][2]

-

Application in MALDI-MS: An Experimental Workflow

2,5-Dihydroxybenzoic acid and its salts are widely used as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides, proteins, and other biomolecules. The sodium salt can be particularly useful for analytes that are more readily cationized by sodium ions.

Below is a diagram illustrating the typical workflow for using this compound salt as a MALDI matrix.

Caption: MALDI-MS Experimental Workflow.

Detailed Protocol for MALDI-MS using 2,5-DHB Sodium Salt

Objective: To prepare a sample for MALDI-MS analysis using a this compound salt matrix.

Materials:

-

This compound salt

-

Analyte of interest

-

Solvents (e.g., ultrapure water, acetonitrile (B52724), ethanol)

-

MALDI target plate

-

Pipettes and tips

Methodology:

-

Matrix Solution Preparation:

-

Prepare a stock solution of the this compound salt matrix at a concentration of approximately 10 mg/mL. A common solvent system is a mixture of acetonitrile and water (e.g., 50:50 v/v). Sonication may be required to fully dissolve the matrix.

-

-

Analyte Solution Preparation:

-

Dissolve the analyte in a solvent that is compatible with the matrix solution. The concentration will depend on the analyte but is typically in the picomole to femtomole per microliter range.

-

-

Sample Deposition (Dried-Droplet Method):

-

In a microcentrifuge tube, mix the matrix solution and the analyte solution, typically in a 1:1 volume ratio.

-

Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry completely at room temperature. This process results in the co-crystallization of the matrix and analyte.

-

-

Mass Spectrometry Analysis:

-

Once the spot is dry, load the target plate into the MALDI mass spectrometer.

-

Acquire the mass spectrum by irradiating the sample spot with the laser. The instrument will detect the desorbed and ionized analyte molecules.

-

This guide provides a foundational understanding of the spectroscopic characteristics of this compound salt and its application. For specific research applications, further optimization of experimental parameters may be necessary.

References

Solubility Profile of Gentisic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of gentisic acid sodium salt (Sodium 2,5-dihydroxybenzoate) in common laboratory solvents. Due to a lack of extensive, publicly available quantitative data for the sodium salt form, this document summarizes the available qualitative information and presents a standardized experimental protocol for determining its solubility to empower researchers in generating precise measurements for their specific applications.

Overview of Gentisic Acid Sodium Salt

Gentisic acid sodium salt is the monosodium salt of gentisic acid (2,5-dihydroxybenzoic acid). It is a metabolite of salicylic (B10762653) acid and is recognized for its analgesic, anti-inflammatory, and antioxidant properties[1][2]. Understanding its solubility is critical for a wide range of applications, including formulation development, in vitro assay design, and pharmacokinetic studies.

Solubility Data

Precise quantitative solubility data for gentisic acid sodium salt in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for the parent compound provide a foundational understanding. The following table summarizes the available information.

| Solvent | Compound Form | Solubility Type | Value | Source(s) |

| Water | Sodium Salt | Qualitative | Soluble | [1][3] |

| Water | Parent Acid | Quantitative | 12.3 mg/mL | [4] |

| DMSO | Sodium Salt | Qualitative | Soluble | [2] |

| Ethanol | Parent Acid | Qualitative | Soluble | [3] |

| Ether | Parent Acid | Qualitative | Soluble | [3] |

| Chloroform | Parent Acid | Qualitative | Practically Insoluble | [3] |

| Benzene | Parent Acid | Qualitative | Practically Insoluble | [3] |

Note: The solubility of a salt is generally greater in aqueous solutions than its parent acid. Therefore, the water solubility of gentisic acid sodium salt is expected to be higher than the 12.3 mg/mL reported for gentisic acid[4].

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the Saturation Shake-Flask Method is a reliable and widely used technique[5]. This method involves equilibrating an excess amount of the solute in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

Gentisic Acid Sodium Salt (solid powder)

-

Solvent of interest (e.g., Water, Ethanol, DMSO)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Calibrated pipettes

-

Apparatus for concentration analysis (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation : Add an excess amount of gentisic acid sodium salt to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation[5][6].

-

Solvent Addition : Add a known volume of the desired solvent to the vial.

-

Equilibration : Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[6][7]. The duration may vary depending on the compound and solvent system.

-

Phase Separation : After equilibration, allow the vials to stand to let the suspended particles settle. Separate the undissolved solid from the saturated solution by either centrifugation or filtration[7][8]. This step is critical to ensure only the dissolved compound is measured.

-

Dilution : Carefully pipette a known volume of the clear supernatant (the saturated solution) and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC[6][9].

-

Calculation : Calculate the solubility of the gentisic acid sodium salt in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

References

- 1. Sodium gentisate | 4955-90-2 [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. Gentisic Acid [drugfuture.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

A Comprehensive Technical Guide to 2,5-Dihydroxybenzoic Acid Sodium Salt: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a phenolic compound with recognized anti-inflammatory and antioxidant properties. As a metabolite of aspirin, its sodium salt is of significant interest in pharmaceutical development. This technical guide provides an in-depth comparison of the hydrated and anhydrous forms of 2,5-dihydroxybenzoic acid sodium salt. While direct comparative studies on these specific forms are limited, this document extrapolates from established principles of solid-state chemistry and data from structurally similar compounds to offer a comprehensive overview of their expected physicochemical properties, stability, and biological implications. Detailed experimental protocols for characterization and relevant signaling pathways are also presented to aid researchers in their investigations.

Introduction

This compound salt is a promising therapeutic agent due to its anti-inflammatory and antioxidant activities. The presence of water in the crystal lattice of the hydrated form can significantly influence its physicochemical properties compared to the anhydrous form. These differences can impact dissolution rate, stability, and ultimately, bioavailability.[1] Understanding these variations is crucial for formulation development, ensuring product quality, and optimizing therapeutic efficacy. This guide aims to provide a detailed technical comparison of the two forms, offering insights into their expected behaviors and methodologies for their characterization.

Physicochemical Properties: A Comparative Overview

The primary distinction between the hydrated and anhydrous forms of this compound salt lies in the presence of water molecules within the crystal structure of the hydrate (B1144303). This fundamental difference influences several key physicochemical parameters. The following tables summarize the expected quantitative and qualitative differences based on general principles of solid-state chemistry and data from related phenolic salts.

Table 1: General Physicochemical Properties

| Property | Hydrate Form | Anhydrous Form | Rationale & References |

| Molecular Formula | C₇H₅NaO₄ · xH₂O | C₇H₅NaO₄ | The hydrate incorporates a variable number of water molecules (x) into its crystal lattice. |

| Molecular Weight | 176.10 + (18.02 * x) g/mol | 176.10 g/mol | The molecular weight of the hydrate is greater due to the mass of the water of hydration. |

| Appearance | Crystalline powder | Crystalline powder | Both forms are expected to be crystalline solids. |

| Water Content | Expected to be a stoichiometric amount (e.g., monohydrate, dihydrate) | Theoretically 0%, but may have surface moisture | The defining difference between the two forms. The anhydrous form is hygroscopic and can absorb atmospheric moisture.[2] |

Table 2: Thermal and Spectroscopic Properties

| Property | Hydrate Form | Anhydrous Form | Rationale & References |

| Melting Point (°C) | Generally lower, may exhibit dehydration before melting | Expected to have a distinct, higher melting point | The loss of water from the hydrate upon heating requires energy, often leading to a lower observed melting point or a more complex thermal profile. |

| Thermal Analysis (TGA/DSC) | Shows a weight loss step corresponding to the loss of water, followed by decomposition. An endothermic event (dehydration) will be observed in DSC. | No significant weight loss until decomposition. A single endothermic event corresponding to melting will be observed in DSC. | Thermal analysis is a key technique to differentiate between the two forms. |

| FT-IR Spectroscopy | Broad absorption bands in the 3200-3600 cm⁻¹ region (O-H stretching of water) and a band around 1630 cm⁻¹ (H-O-H bending of water). | Absence of or significantly weaker bands in the water absorption regions. | FT-IR spectroscopy can readily identify the presence of water of hydration. |

| X-Ray Powder Diffraction (XRPD) | Unique diffraction pattern characteristic of the hydrated crystal lattice. | A distinct diffraction pattern, different from the hydrate, characteristic of the anhydrous crystal lattice. | XRPD is the definitive method for identifying and distinguishing different solid-state forms. |

Table 3: Solubility and Dissolution Properties

| Property | Hydrate Form | Anhydrous Form | Rationale & References |

| Aqueous Solubility | Generally lower | Generally higher | The anhydrous form is in a higher energy state, which can lead to greater initial solubility. However, it may convert to the less soluble hydrate in solution.[3] |

| Dissolution Rate | Generally slower | Generally faster | The higher energy state of the anhydrous form typically results in a faster dissolution rate. However, in-situ conversion to the hydrate can complicate the dissolution profile. |

| Hygroscopicity | Less hygroscopic (already contains water) | More hygroscopic | The anhydrous form has a greater tendency to absorb atmospheric moisture to reach a more stable hydrated state.[2] |

| Stability | More stable at higher relative humidity | More stable at lower relative humidity. Prone to conversion to the hydrate form in the presence of moisture.[4] | The stability of each form is dependent on the environmental temperature and humidity.[3] |

Experimental Protocols

Accurate characterization of the hydrated and anhydrous forms of this compound salt is essential. The following are detailed methodologies for key experiments.

Determination of Water Content by Karl Fischer Titration

This method is used to accurately quantify the water content in a sample.

-

Apparatus: Karl Fischer Titrator (coulometric or volumetric).

-

Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5), anhydrous methanol.

-

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

-

Accurately weigh a suitable amount of the this compound salt sample and transfer it to the titration vessel containing anhydrous methanol.

-

Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the water content (as a percentage) based on the volume of titrant consumed and the weight of the sample.[5]

-

-

Expected Outcome: The hydrate will show a stoichiometric amount of water, while the anhydrous form will have a very low water content, primarily from surface adsorption.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on thermal events such as dehydration and melting.

-

Apparatus: TGA and DSC instruments.

-

Procedure:

-

Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum pan.

-

Place the pan in the instrument furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

For TGA, record the weight loss as a function of temperature.

-

For DSC, record the heat flow into or out of the sample as a function of temperature.

-

-

Expected Outcome:

-

Hydrate: TGA will show a distinct weight loss corresponding to the water of hydration. DSC will show an endotherm for dehydration followed by an endotherm for melting/decomposition.

-

Anhydrous: TGA will show no significant weight loss before decomposition. DSC will show a single melting endotherm.

-

X-Ray Powder Diffraction (XRPD)

XRPD is used to identify the crystalline form of the material.

-

Apparatus: X-ray powder diffractometer.

-

Procedure:

-

Gently grind the sample to a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

Record the diffraction pattern (intensity vs. 2θ).

-

-

Expected Outcome: The hydrate and anhydrous forms will exhibit distinct and unique diffraction patterns, allowing for their unambiguous identification and the detection of mixtures.

Intrinsic Dissolution Rate (IDR)

IDR measures the dissolution rate of a pure substance under constant surface area conditions.

-

Apparatus: USP rotating disk apparatus (Wood's apparatus), dissolution bath, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Compact a known amount of the sample into a die to create a pellet with a defined surface area.

-

Mount the die in the rotating disk holder.

-

Immerse the holder in a dissolution vessel containing a known volume of pre-warmed (37 °C) dissolution medium (e.g., phosphate (B84403) buffer pH 7.4).

-

Rotate the disk at a constant speed (e.g., 100 rpm).

-

Withdraw samples of the dissolution medium at predetermined time intervals.

-

Analyze the concentration of the dissolved drug in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound salt).

-

Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

-

-

Expected Outcome: The anhydrous form is expected to exhibit a higher intrinsic dissolution rate compared to the hydrated form.

Hygroscopicity Testing

This test evaluates the tendency of a substance to absorb moisture from the atmosphere.

-

Apparatus: A controlled humidity chamber or desiccators containing saturated salt solutions to maintain specific relative humidity (RH) levels.

-

Procedure:

-

Accurately weigh a sample of the anhydrous form into a tared container.

-

Place the open container in a chamber with a controlled high relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C).

-

At specified time intervals, remove the sample and re-weigh it to determine the amount of moisture absorbed.

-

Continue until the weight becomes constant.

-

Calculate the percentage of weight gain.[6]

-

-

Expected Outcome: The anhydrous form will show a significant weight gain, indicating its hygroscopic nature, while the hydrate will show minimal weight change.

Biological Activity and Signaling Pathways

2,5-Dihydroxybenzoic acid exhibits anti-inflammatory and antioxidant effects, which are attributed to its ability to modulate key cellular signaling pathways. While the biological activity of the sodium salt is expected to be similar to the parent acid upon dissolution, the rate and extent of absorption, influenced by the solid-state form (hydrate vs. anhydrous), could potentially impact its therapeutic efficacy.

The primary mechanisms of action are believed to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Phenolic antioxidants like 2,5-dihydroxybenzoic acid can interfere with this pathway.[7]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound salt.

Modulation of the MAPK Signaling Pathway

The MAPK pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation. Antioxidant compounds can modulate these pathways.

Caption: Proposed modulation of the p38 MAPK signaling pathway by this compound salt.

Experimental Workflow for Investigating Signaling Pathways

The following workflow outlines a typical experiment to investigate the effect of the compound on these pathways.

Caption: Experimental workflow for analyzing the impact on NF-κB and MAPK pathways.

Conclusion

The choice between the hydrated and anhydrous forms of this compound salt has significant implications for pharmaceutical development. The anhydrous form is expected to exhibit a faster dissolution rate, which could be advantageous for rapid onset of action. However, its higher hygroscopicity and potential for conversion to a less soluble hydrate necessitate careful control of manufacturing and storage conditions. Conversely, the hydrated form is likely to be more stable at ambient humidity but may have a slower dissolution rate.

The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to thoroughly characterize and compare these two forms. A comprehensive understanding of their respective properties will enable the selection of the optimal form for a given formulation and therapeutic application, ultimately leading to the development of safer and more effective medicines. Further direct comparative studies are warranted to fully elucidate the nuanced differences between the hydrated and anhydrous forms of this promising therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmainfo.in [pharmainfo.in]

- 6. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 7. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Versatile Matrix: A Technical Guide to the Discovery and Application of Gentisic Acid in MALDI Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to the successful analysis of a wide range of biomolecules. Among the arsenal (B13267) of matrices available, Gentisic acid, also known as 2,5-dihydroxybenzoic acid (2,5-DHB), has established itself as a workhorse, demonstrating remarkable versatility for the analysis of peptides, proteins, glycoproteins, and other macromolecules. This technical guide delves into the discovery and historical significance of Gentisic acid as a MALDI matrix, providing a comprehensive overview of its performance, detailed experimental protocols, and a comparative analysis with other common matrices.

A Serendipitous Discovery and the Dawn of a New Matrix

The introduction of Gentisic acid into the MALDI field can be traced back to a seminal 1991 publication by Strupat, Karas, and Hillenkamp. Their research presented 2,5-DHB as a novel matrix for the laser desorption/ionization of proteins, marking a significant advancement in the analysis of high-mass biomolecules. Prior to this, matrices like nicotinic acid and cinnamic acid derivatives were in use, but 2,5-DHB offered distinct advantages, including its tolerance to salts and its effectiveness in the analysis of glycoproteins, a class of molecules that were challenging to analyze at the time.

The choice of 2,5-DHB was not entirely serendipitous. Its chemical properties, including strong absorption at the nitrogen laser wavelength (337 nm) commonly used in early MALDI instruments, and its acidic nature, which facilitates protonation of the analyte, made it a promising candidate. The hydroxyl groups on the benzoic acid ring play a crucial role in the ionization process, contributing to the "soft" ionization characteristic of MALDI, which allows for the analysis of large, fragile molecules with minimal fragmentation.

Performance Characteristics of Gentisic Acid

The efficacy of a MALDI matrix is evaluated based on several key performance indicators, including ion yield, mass resolution, and signal-to-noise ratio. While the ideal matrix is analyte-dependent, 2,5-DHB has demonstrated robust performance across a variety of applications.

Comparative Performance Data

To provide a clear comparison, the following tables summarize quantitative data on the performance of 2,5-DHB relative to two other widely used matrices: α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). It is important to note that these values can vary depending on the specific analyte, sample preparation technique, and instrument parameters.

| Matrix | Analyte Class | Relative Ion Yield | Mass Resolution (FWHM) | Signal-to-Noise (S/N) Ratio | Key Advantages |

| 2,5-DHB | Peptides, Glycoproteins | Good | Moderate | Good | Tolerant to salts, excellent for glycoproteins. |

| CHCA | Peptides (<3500 Da) | High | High | High | High resolution for low-mass peptides. |

| SA | Proteins (>10,000 Da) | Good | Good | Good | Ideal for high-mass proteins. |

| Analyte (Example) | Matrix | Observed m/z | Mass Resolution | Signal-to-Noise Ratio | Reference |

| Bovine Serum Albumin | 2,5-DHB | ~66,430 | ~200 | ~50:1 | Fictional Example |

| Angiotensin II | CHCA | ~1046.5 | ~10,000 | ~200:1 | Fictional Example |

| Myoglobin | SA | ~16,951 | ~500 | ~100:1 | Fictional Example |

Note: The data in the second table is illustrative and intended to represent typical performance. Actual values will vary based on experimental conditions.

Key Experimental Protocols

The success of a MALDI experiment is critically dependent on the sample preparation. The co-crystallization of the analyte with the matrix is a crucial step that influences the quality of the resulting mass spectrum. The following sections detail the widely used dried-droplet method for 2,5-DHB.

Preparation of 2,5-DHB Matrix Solution

Materials:

-

2,5-Dihydroxybenzoic acid (Gentisic acid), high purity

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), spectroscopy grade

-

Ultrapure water

Procedure:

-

Prepare a solvent mixture of 50:50 (v/v) acetonitrile and water.

-

Add 0.1% TFA to the solvent mixture.

-

Prepare a saturated solution of 2,5-DHB by adding an excess of the solid matrix to the solvent mixture.

-

Vortex the solution vigorously for 1-2 minutes.

-

Centrifuge the solution to pellet any undissolved matrix.

-

Carefully collect the supernatant for use as the matrix solution.

The Dried-Droplet Sample Preparation Method

This is the most common and straightforward method for preparing samples with 2,5-DHB.

Materials:

-

Analyte solution (dissolved in a suitable solvent, e.g., 0.1% TFA in water)

-

Prepared 2,5-DHB matrix solution

-

MALDI target plate

Procedure:

-

Mix the analyte solution and the 2,5-DHB matrix solution in a 1:1 volume ratio in a microcentrifuge tube. The optimal ratio may vary depending on the analyte and its concentration.

-

Vortex the mixture briefly.

-

Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized analyte and matrix.

-

The target plate is now ready for insertion into the mass spectrometer.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

The Cornerstone of MALDI: A Technical Guide to 2,5-Dihydroxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of 2,5-DHB as a MALDI Matrix

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique in numerous scientific fields, enabling the analysis of a wide array of molecules from small organic compounds to large biomolecules. The choice of matrix is paramount to the success of a MALDI experiment, and among the diverse range of available matrices, 2,5-dihydroxybenzoic acid (2,5-DHB) has established itself as one of the most versatile and widely used. Its robust performance across a broad spectrum of analytes, including peptides, proteins, glycoproteins, oligosaccharides, lipids, and synthetic polymers, makes it an indispensable tool in proteomics, drug discovery, and polymer science.[1][2][3][4]

This technical guide provides a comprehensive overview of the fundamental principles of 2,5-DHB as a MALDI matrix. It delves into the core mechanisms of ionization, details its essential chemical and physical properties, and presents standardized experimental protocols to ensure reproducible and high-quality data. Through a combination of in-depth explanations, structured data tables, and detailed workflow diagrams, this guide serves as an essential resource for both novice and experienced scientists seeking to optimize their MALDI-MS analyses using 2,5-DHB.

Core Principles of 2,5-DHB in MALDI

The efficacy of 2,5-DHB as a MALDI matrix stems from a unique combination of its physicochemical properties that facilitate the "soft" ionization of analyte molecules. The fundamental process involves the absorption of laser energy by the matrix, leading to the desorption and ionization of the co-crystallized analyte.

Mechanism of Ionization

The ionization process in MALDI using 2,5-DHB is a complex phenomenon that is believed to occur through a combination of primary and secondary events following laser irradiation. The primary mechanism involves the generation of matrix ions, which then act as proton donors to the analyte molecules.

Several models have been proposed to explain the ionization of analytes with 2,5-DHB. A prevalent theory suggests that upon irradiation with a UV laser (commonly 337 nm N₂ or 355 nm Nd:YAG lasers), the 2,5-DHB matrix absorbs the energy, leading to its excitation and subsequent ablation from the target surface.[5] This creates a dense plume of matrix and analyte molecules.

Within this plume, a series of photo-physical and chemical reactions occur. One key process is the formation of a radical cation matrix/analyte cluster through two-photon absorption.[6][7] This is followed by proton transfer from the acidic matrix to the analyte, resulting in the formation of protonated analyte ions, [M+H]⁺.[6][7] The efficiency of this proton transfer is a critical factor in the high performance of 2,5-DHB.[7] While other DHB isomers exist, 2,5-DHB's specific chemical structure and acidity contribute to its superior performance as a MALDI matrix.[8][9]

It has also been suggested that radical cation initiated proton transfer is a viable mechanism for analyte protonation.[6] In addition to protonation, the formation of sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts is also commonly observed, particularly in the analysis of oligosaccharides.[10]

Chemical and Physical Properties

The performance of 2,5-DHB is intrinsically linked to its chemical and physical characteristics. A summary of these key properties is presented in the table below.

| Property | Value / Description | Significance in MALDI |

| Molecular Formula | C₇H₆O₄ | Defines the basic chemical entity.[3][11] |

| Molecular Weight | 154.12 g/mol | Provides the mass of the matrix molecule.[3][11] |

| Synonyms | Gentisic acid, Hydroquinonecarboxylic acid | Alternative names for the compound.[3][11] |

| Appearance | White to off-white crystalline powder | Physical state at room temperature.[3] |

| Melting Point | ~204-208 °C (decomposes) | Relevant for thermal stability during laser irradiation.[4] |

| UV Absorption Maximum | ~337 nm and ~355 nm in solid state | Strong absorbance at the wavelengths of common MALDI lasers (N₂ and Nd:YAG) is crucial for efficient energy transfer.[5][9][12] |

| Extinction Coefficient | >2000 at 337 nm | High molar absorptivity ensures efficient laser energy absorption.[3][4] |

| Solubility | Soluble in alcohol, ether, acetonitrile, and water. Insoluble in chloroform (B151607) and benzene. | Dictates the choice of solvents for matrix solution preparation and sample spotting.[13] |

| Acidity | The acidity of DHB isomers correlates with the quality of positive ion lipid spectra. | Facilitates proton transfer to analyte molecules.[8] |

| Crystal Structure | Forms fine, needle-like crystals. Co-crystallization with analytes is essential for successful MALDI. | The morphology of the matrix-analyte crystals affects the shot-to-shot reproducibility and overall signal quality.[8][14] |

Experimental Protocols

Consistent and reproducible results in MALDI-MS are highly dependent on meticulous sample preparation. This section provides detailed methodologies for the use of 2,5-DHB as a matrix.

Materials and Reagents

-

2,5-Dihydroxybenzoic acid (MALDI-grade)

-

Solvents (HPLC-grade):

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Ethanol (B145695) (EtOH)

-

Ultrapure water

-

-

Trifluoroacetic acid (TFA)

-

Analyte sample

-

MALDI target plate

Preparation of 2,5-DHB Matrix Solution

The concentration and solvent composition of the 2,5-DHB solution can be tailored to the specific class of analyte. Below are standard starting protocols.

| Analyte Class | Matrix Solution Composition |

| Peptides & Proteins | 10-20 mg/mL 2,5-DHB in ACN/H₂O (e.g., 30:70 or 50:50, v/v) with 0.1% TFA.[1][13] |

| Glycans & Glycoproteins | 20 mg/mL 2,5-DHB in ACN/H₂O (30:70, v/v). For enhanced detection of sodiated adducts, 1 mM NaCl can be added.[1] |

| Oligosaccharides | 20 mg/mL 2,5-DHB in 20-80% ethanol or water.[10] |

| Phosphopeptides | 20 mg/mL 2,5-DHB in ACN/H₂O (30:70, v/v) supplemented with 1% H₃PO₄.[1] |

| Polymers (water-soluble) | 10 mg/mL 2,5-DHB in an appropriate volatile solvent that dissolves both the matrix and the polymer.[15] |

Note: For some applications, a saturated solution of 2,5-DHB can be used. In this case, the matrix is dissolved in the chosen solvent system until saturation is reached, and the supernatant is used for sample preparation after centrifugation.[13] It is generally recommended to prepare fresh matrix solutions daily to ensure optimal performance, although studies have shown that acidified solutions can be stable for longer periods.[16]

Sample Preparation: The Dried Droplet Method

The dried droplet method is the most common technique for preparing samples with 2,5-DHB.

Detailed Protocol:

-

Prepare the Matrix and Analyte Solutions: Prepare the appropriate 2,5-DHB matrix solution and the analyte solution in a compatible solvent. The typical analyte concentration should be in the range of 1-100 pmol/µL.[15]

-

Mix Matrix and Analyte: In a microcentrifuge tube, mix the matrix solution and the analyte solution, typically in a 1:1 volume ratio.[1][10] The optimal matrix-to-analyte molar ratio is generally high, in the range of 1000:1 to 10,000:1.[15]

-

Spot onto the MALDI Target: Deposit 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[1][13]

-

Co-crystallization: Allow the droplet to air-dry at room temperature. This process leads to the co-crystallization of the matrix and analyte. A gentle stream of cool air can be used to assist drying.[10]

-

Analysis: Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.

Alternative Sample Preparation: The Thin Layer (or Sandwich) Method

For certain applications, a thin layer or sandwich method can provide more homogeneous crystallization and improved reproducibility.

Detailed Protocol:

-

Prepare the Matrix and Analyte Solutions: As described for the dried droplet method.

-

Create a Matrix Layer: Deposit 0.5 µL of the 2,5-DHB matrix solution onto the MALDI target and allow it to dry completely, forming a thin layer of matrix crystals.[1]

-

Apply the Analyte: Deposit 0.5 to 1.0 µL of the analyte solution on top of the dried matrix layer and allow it to dry.[1]

-

(Optional) Apply a Second Matrix Layer: For the "sandwich" method, a second 0.5 µL aliquot of the matrix solution can be spotted on top of the dried analyte and allowed to dry.[15]

-

Analysis: Load the target plate into the mass spectrometer for analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 2,5-DHB as a MALDI matrix.

Table 1: Laser Parameters and Ion Ratios

| Parameter | Value / Range | Notes |

| Laser Wavelengths | 337 nm (N₂), 355 nm (Nd:YAG), 266 nm | 2,5-DHB has strong absorbance at 337 nm and 355 nm.[5][17] |

| Laser Fluence | 40 - 250 J/m² | The ion-to-neutral ratio increases with laser fluence.[18] |

| Ion-to-Neutral Ratio (2,5-DHB) | 4 x 10⁻⁹ (at 40 J/m²) to 3 x 10⁻⁷ (at 250 J/m²) | The vast majority of desorbed material is neutral.[18] |

| Ion-to-Neutral Ratio (Analyte) | Highly analyte dependent. Can be as high as 10⁻³ - 10⁻⁴ for peptides like bradykinin. | Efficient ionization of the analyte relative to the matrix is a key to high sensitivity.[18] |

Table 2: Analyte and Matrix Preparation Parameters

| Parameter | Value / Range | Notes |

| Matrix Concentration | 10 - 20 mg/mL | A common starting point for most applications.[1][13] Can be up to 50 mg/mL for some lipid analyses.[19] |

| Analyte Concentration | 1 - 100 pmol/µL | The optimal concentration depends on the analyte and the desired sensitivity.[15] |

| Matrix:Analyte Molar Ratio | 1000:1 to 10,000:1 | A large excess of matrix is required for efficient energy absorption and soft ionization.[15] |

| Deposited Volume | 0.5 - 1.0 µL | The volume spotted onto the target plate.[1][13] |

Logical Relationships and Workflows

The successful application of 2,5-DHB in a MALDI experiment follows a logical workflow from sample preparation to data acquisition. The following diagram illustrates the key decision points and steps in this process.

Conclusion

2,5-Dihydroxybenzoic acid remains a cornerstone matrix in MALDI mass spectrometry due to its favorable chemical and physical properties that enable the efficient and soft ionization of a diverse range of analytes. Its strong UV absorbance, appropriate acidity for proton transfer, and robust crystallization behavior make it a reliable choice for researchers in proteomics, drug development, and beyond. By understanding the fundamental principles of its ionization mechanism and adhering to standardized experimental protocols, scientists can fully leverage the power of 2,5-DHB to generate high-quality, reproducible mass spectrometry data. This guide provides the foundational knowledge and practical methodologies to achieve this, serving as a valuable resource for the scientific community.

References

- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 3. 2,5-二羟基苯甲酸 suitable for matrix substance for MALDI-MS, >99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,5-Dihydroxybenzoic acid matrix substance for MALDI-MS, 99.0 HPLC 490-79-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. skb.skku.edu [skb.skku.edu]

- 11. 2,5-Dihydroxybenzoic acid matrix substance for MALDI-MS, = 99.5 HPLC, Ultra pure 490-79-9 [sigmaaldrich.com]

- 12. Matrix Optical Absorption in UV-MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. proteochem.com [proteochem.com]

- 14. FluoMALDI Microscopy: Matrix Co‐Crystallization Simultaneously Enhances Fluorescence and MALDI Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 16. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ion-to-neutral ratio of 2,5-dihydroxybenzoic acid in matrix-assisted laser desorption/ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Ubiquity of 2,5-Dihydroxybenzoic Acid: A Technical Guide to its Natural Occurrence and Analysis

Foreword: 2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a phenolic compound of significant interest to the scientific community. As a secondary metabolite in a diverse range of organisms and a key metabolite of acetylsalicylic acid (aspirin) in humans, its biological activities are of paramount importance in pharmacology and drug development. This technical guide provides an in-depth overview of the natural occurrence of gentisic acid and its salts, methodologies for its analysis, and its role in biological pathways.

Natural Occurrence of 2,5-Dihydroxybenzoic Acid

2,5-Dihydroxybenzoic acid is widely distributed in the biosphere, having been identified in plants, fungi, and bacteria. It is also a known human metabolite.

Occurrence in the Plant Kingdom

Gentisic acid is a commonly occurring aromatic acid in green plants. Its presence has been documented in a variety of plant families and species, where it plays a role in plant defense mechanisms, acting as a signaling molecule in response to pathogens.

Table 1: Quantitative Occurrence of 2,5-Dihydroxybenzoic Acid in Plant Materials

| Plant Species | Family | Plant Part | Concentration | Reference |

| Viburnum foetidum | Adoxaceae | Leaves (Methanol Extract) | Present (Quantification not specified) | |

| Houttuynia cordata | Saururaceae | Aerial Parts (Methanol Extract) | Present (Quantification not specified) | |

| Perilla ocimoides | Lamiaceae | Leaves (Methanol Extract) | Present (Quantification not specified) | |

| Canola Meal | Brassicaceae | Seed Meal | 0.21 ± 0.003 mg/g (Liberated from soluble glycosides) | |

| Gentiana lutea | Gentianaceae | Not specified | 0.11-1.30% | |

| Citrus spp. | Rutaceae | Fruit | Widely reported, specific concentrations vary | |

| Vitis vinifera | Vitaceae | Grapes | Widely reported, specific concentrations vary | |

| Olea europaea | Oleaceae | Olives | Widely reported, specific concentrations vary | |

| Helianthus tuberosus | Asteraceae | Jerusalem Artichoke | Widely reported, specific concentrations vary |

Occurrence in Fungi and Bacteria

The biosynthesis of 2,5-dihydroxybenzoic acid has been noted in various microorganisms. In fungi, it is often a secondary metabolite. For instance, it is produced by Penicillium patulum. Certain bacteria are also capable of synthesizing gentisic acid. For example, Bacillus stearothermophilus can form gentisic acid via the hydroxylation of 4-hydroxybenzoic acid.

Table 2: Occurrence of 2,5-Dihydroxybenzoic Acid in Microorganisms

| Organism | Kingdom/Domain | Notes | Reference |

| Penicillium patulum | Fungi | Producer of gentisic acid. | |

| Bacillus stearothermophilus | Bacteria | Synthesizes gentisic acid from 4-hydroxybenzoic acid. | |

| Plant-associated microbes | Bacteria/Fungi | Implicated in the biosynthesis of antimicrobial compounds derived from the shikimic acid pathway. |

Occurrence in Humans

In humans, 2,5-dihydroxybenzoic acid is a minor but significant metabolite of aspirin (B1665792) (acetylsalicylic acid), accounting for about 1% of its metabolic breakdown. It is excreted by the kidneys and is thought to contribute to the anti-inflammatory and antioxidant effects of aspirin.

Experimental Protocols

The accurate quantification of 2,5-dihydroxybenzoic acid from natural sources is crucial for research and development. The following sections detail a generalized protocol for its extraction and analysis by High-Performance Liquid Chromatography (HPLC), a commonly employed technique.

Extraction of Phenolic Compounds from Plant Material

A variety of methods can be employed for the extraction of phenolic compounds, including gentisic acid, from plant tissues. These include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).

Generalized Maceration Protocol:

-

Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A common solvent system is an aqueous solution of methanol (B129727) or ethanol (B145695) (e.g., 50-80% v/v). Acidification of the solvent (e.g., with 1% acetic acid) can improve the stability and recovery of phenolic acids.

-

Extraction: Suspend the powdered plant material in the chosen solvent in a flask. The ratio of solvent to sample can vary, but a common starting point is 10:1 (v/w).

-

Agitation and Incubation: Agitate the mixture using a shaker or stirrer at a controlled temperature (e.g., 40°C) for a defined period (e.g., 3 hours).

-

Filtration and Centrifugation: Separate the extract from the solid plant material by filtration through filter paper (e.g., Whatman No. 1). Centrifuge the filtrate to remove any remaining fine particles.

-

Concentration: The solvent can be evaporated under reduced pressure using a rotary evaporator to concentrate the extract.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase of the HPLC analysis) to a known concentration before injection into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) or UV detector is a robust and widely used method for the separation and quantification of gentisic acid.

Table 3: Typical HPLC Parameters for 2,5-Dihydroxybenzoic Acid Analysis

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient elution is typically used. Solvent A: Water with an acidifier (e.g., 1% acetic acid or 0.1% formic acid). Solvent B: Methanol or acetonitrile. |

| Gradient Program | A typical gradient might start with a high percentage of Solvent A, with the percentage of Solvent B increasing over the course of the run to elute more hydrophobic compounds. |

| Flow Rate | 0.8 - 1.2 mL/min. |

| Column Temperature | 25 - 40°C. |

| Detection Wavelength | 300 - 330 nm. Gentisic acid has an absorption maximum in this range. |

| Injection Volume | 10 - 20 µL. |

| Quantification | Based on a calibration curve generated from authentic standards of 2,5-dihydroxybenzoic acid of known concentrations. |

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways related to 2,5-dihydroxybenzoic acid.

Experimental Workflow for Analysis

Biosynthesis Pathway of 2,5-Dihydroxybenzoic Acid

Signaling Role in Plant Defense

Modulation of Inflammatory Pathways

An In-depth Technical Guide on the Core Pharmacological Properties of Gentisic Acid Sodium Salt

Introduction

Gentisic acid (2,5-dihydroxybenzoic acid), and its corresponding sodium salt, is a phenolic acid with a significant profile of biological activities.[1][2] It is recognized both as a secondary metabolite in various plants and as a minor but active metabolite of aspirin (B1665792) (acetylsalicylic acid) in humans.[1][3] This dual origin underscores its relevance in phytotherapy and conventional medicine. This guide provides a detailed overview of the pharmacological properties, mechanisms of action, and relevant quantitative data for Gentisic acid sodium salt, tailored for researchers and drug development professionals.

Core Pharmacological Activities

Gentisic acid sodium salt exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.[4] Its activities also extend to antirheumatic, hepatoprotective, neuroprotective, and antimicrobial effects.[1][2]

Antioxidant Properties

The most prominent feature of gentisic acid is its capacity to act as a powerful antioxidant. This activity is central to many of its other therapeutic effects, including its radioprotective and anti-atherogenic potential.[5][6]

Mechanism of Action

Gentisic acid functions as a free radical scavenger.[6] Its hydroquinone (B1673460) structure is readily oxidized, allowing it to neutralize physiologically relevant reactive oxygen species (ROS) such as hydroxyl (•OH) and peroxyl radicals.[4] Pulse radiolysis studies have shown that it efficiently scavenges hydroxyl radicals to produce a reducing adduct radical and an oxidizing phenoxyl radical. This scavenging activity protects vital cellular components like lipids, proteins, and DNA from oxidative damage.[4][5] Furthermore, it has been observed to inhibit the oxidation of low-density lipoprotein (LDL) in a concentration-dependent manner, suggesting a role in preventing atherosclerosis.[6][7]

Quantitative Antioxidant Data

| Assay / Model | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC50 | 7.6 µM | [5] |

| DPPH Kinetic Method | EC50 | 0.09 | [8] |

| Ascorbic Acid (Reference) | EC50 | 0.185 | [8] |

| Hydroxyl Radical (•OH) Scavenging | Rate Constant (k) | 1.1 x 10¹⁰ dm³mol⁻¹s⁻¹ | |

| Organohaloperoxyl Radical Scavenging | Rate Constant (k) | 9.3 x 10⁷ dm³mol⁻¹s⁻¹ |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of gentisic acid is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. A series of concentrations of Gentisic acid sodium salt are prepared in a suitable solvent.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the gentisic acid solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Caption: Antioxidant mechanism of Gentisic Acid via ROS scavenging.

Anti-inflammatory Properties

As a metabolite of aspirin, gentisic acid shares its anti-inflammatory and antirheumatic characteristics.[4][9] This activity is linked to its ability to modulate key inflammatory signaling pathways.

Mechanism of Action

Gentisic acid has been shown to suppress inflammatory responses stimulated by lipopolysaccharides (LPS).[10] It achieves this by controlling the production of nitric oxide (NO) and pro-inflammatory cytokines.[10] Recent studies have highlighted its role in modulating the Nrf2/HO-1 and NF-κB signaling pathways.[11] In a mouse model of asthma, gentisic acid treatment reduced the infiltration of inflammatory cells and NF-κB activation while upregulating the protective Nrf2 and HO-1 proteins.[11] Furthermore, it has shown therapeutic potential in rheumatoid arthritis by inhibiting the RAF/ERK signaling pathway, which is crucial in the pathogenesis of the disease.[12]

Caption: Modulation of inflammatory pathways by Gentisic Acid.

Pharmacokinetics

Understanding the pharmacokinetic profile of gentisic acid is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption and bioavailability.

Pharmacokinetic Parameters in Rats (Single 50 mg/kg dose)

| Route | Cmax (µg/mL) | Tmax (h) | AUC_last (h*µg/mL) | Relative Bioavailability (%) | Reference |

| Oral | 312 | 0.083 | 765 | 99.35 | [13] |

| Intravenous (IV) | - | - | 770 | 100 (Reference) | [13] |

The data indicates that gentisic acid is rapidly and almost completely absorbed following oral administration in rats, with bioavailability comparable to intravenous administration.[13]

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are fasted overnight before dosing.

-

Dosing: A single dose of Gentisic acid sodium salt (e.g., 50 mg/kg) is administered either orally (via gavage) or intravenously (via tail vein).

-

Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[13]

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-